molecular formula C8H9Li B14480600 lithium;1,4-dimethylbenzene-6-ide CAS No. 64472-36-2

lithium;1,4-dimethylbenzene-6-ide

Cat. No.: B14480600
CAS No.: 64472-36-2
M. Wt: 112.1 g/mol
InChI Key: CYYLTJRXIHZVEQ-UHFFFAOYSA-N
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Description

Lithium;1,4-dimethylbenzene-6-ide is an organometallic compound that combines lithium with a benzene ring substituted with two methyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1,4-dimethylbenzene-6-ide typically involves the reaction of 1,4-dimethylbenzene (also known as p-xylene) with a lithium reagent. One common method is the deprotonation of 1,4-dimethylbenzene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

C6H4(CH3)2+n-BuLiC6H4(CH3)2Li+n-BuH\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{n-BuLi} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)_2\text{Li} + \text{n-BuH} C6​H4​(CH3​)2​+n-BuLi→C6​H4​(CH3​)2​Li+n-BuH

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,4-dimethylbenzene-6-ide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoquinones.

    Reduction: It can be reduced to form cyclohexadiene derivatives.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium in liquid ammonia (Birch reduction) is often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Benzoquinones

    Reduction: 1,4-cyclohexadiene

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Lithium;1,4-dimethylbenzene-6-ide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,4-dimethylbenzene-6-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the nucleophilicity of the benzene ring, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Lithium;1,3-dimethylbenzene-6-ide
  • Lithium;1,2-dimethylbenzene-6-ide
  • Lithium;1,4-diethylbenzene-6-ide

Uniqueness

Lithium;1,4-dimethylbenzene-6-ide is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The position of the methyl groups affects the electronic distribution in the benzene ring, making it distinct from other similar compounds.

Properties

CAS No.

64472-36-2

Molecular Formula

C8H9Li

Molecular Weight

112.1 g/mol

IUPAC Name

lithium;1,4-dimethylbenzene-6-ide

InChI

InChI=1S/C8H9.Li/c1-7-3-5-8(2)6-4-7;/h3-5H,1-2H3;/q-1;+1

InChI Key

CYYLTJRXIHZVEQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=C[C-]=C(C=C1)C

Origin of Product

United States

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